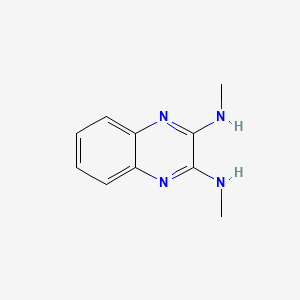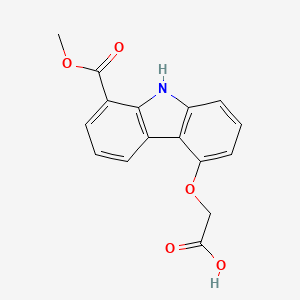
1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. This particular compound is characterized by its unique structure, which includes a carbazole core substituted with a methyl group and carboxymethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate typically involves multi-step organic reactions One common method includes the alkylation of carbazole with methyl iodide to introduce the methyl group This is followed by the carboxylation of the resulting intermediate using carbon dioxide under high pressure and temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the carbazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and derivative being studied.
類似化合物との比較
Carbazole: The parent compound, carbazole, shares the core structure but lacks the methyl and carboxymethoxy groups.
1-Methylcarbazole: Similar to the compound but without the carboxymethoxy groups.
5-Carboxymethoxycarbazole: Lacks the methyl group but contains the carboxymethoxy substitution.
Uniqueness: 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
特性
分子式 |
C16H13NO5 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC名 |
2-[(8-methoxycarbonyl-9H-carbazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C16H13NO5/c1-21-16(20)10-5-2-4-9-14-11(17-15(9)10)6-3-7-12(14)22-8-13(18)19/h2-7,17H,8H2,1H3,(H,18,19) |
InChIキー |
HPWFHSMAAVJOJZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1NC3=C2C(=CC=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)
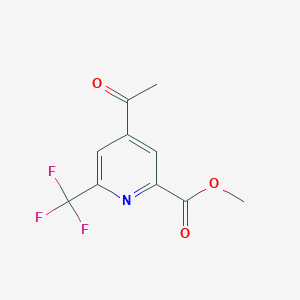
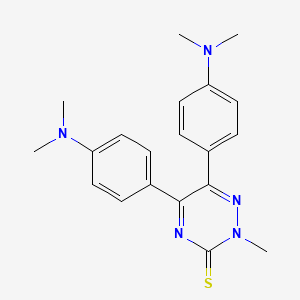
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
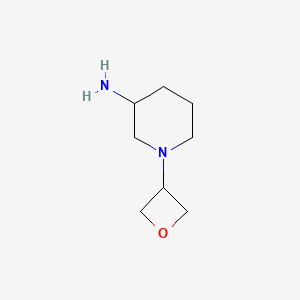
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

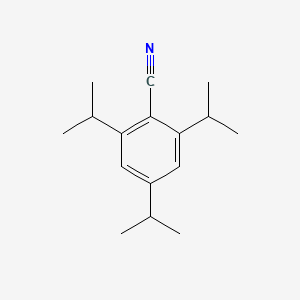
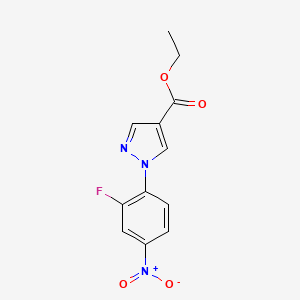
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
